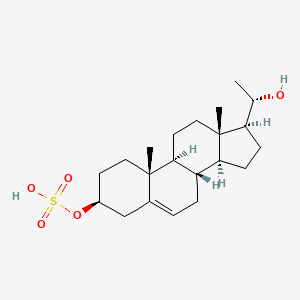![molecular formula C22H12O B14689117 Piceno[3,4-b]oxirene CAS No. 24972-04-1](/img/structure/B14689117.png)
Piceno[3,4-b]oxirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piceno[3,4-b]oxirene is a heterocyclic chemical compound characterized by an unsaturated three-membered ring containing two carbon atoms and one oxygen atom. This compound is known for its unique structural properties and high reactivity due to the strain in its three-membered ring. It is a derivative of oxirene, which is an antiaromatic molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piceno[3,4-b]oxirene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of phenanthrenequinone to trans-9,10-dihydro-9,10-phenanthrenediol, followed by cyclization using N,N-dimethylformamide dimethyl acetal in the presence of dry tetrahydrofuran . The reaction is carried out at reflux temperature for 16 hours, followed by purification steps to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient solvents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Piceno[3,4-b]oxirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygen-containing derivatives.
Reduction: Reduction reactions can convert this compound to more stable hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (mCPBA) for epoxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with mCPBA can yield epoxides, while reduction with lithium aluminum hydride can produce hydrocarbon derivatives.
Scientific Research Applications
Piceno[3,4-b]oxirene has several scientific research applications:
Chemistry: It is used as a model compound to study the properties of antiaromatic molecules and their reactivity.
Biology: The compound’s unique structure makes it a subject of interest in studying molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of Piceno[3,4-b]oxirene involves its antiaromatic nature, which makes it highly reactive. The compound’s three-membered ring structure leads to significant ring strain, making it prone to undergo various chemical transformations. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to ring-opening reactions and the formation of more stable products .
Comparison with Similar Compounds
Similar Compounds
Oxirene: A simpler analog with a three-membered ring containing two carbon atoms and one oxygen atom.
Aziridine: A nitrogen analog of oxirene with a three-membered ring containing two carbon atoms and one nitrogen atom.
Uniqueness
Piceno[3,4-b]oxirene is unique due to its larger polycyclic structure compared to simpler oxirenes. This larger structure contributes to its distinct chemical properties and reactivity, making it a valuable compound for research in various scientific fields.
Properties
CAS No. |
24972-04-1 |
|---|---|
Molecular Formula |
C22H12O |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
19-oxahexacyclo[12.9.0.02,11.05,10.015,21.018,20]tricosa-1(14),2(11),3,5,7,9,12,15(21),16,18(20),22-undecaene |
InChI |
InChI=1S/C22H12O/c1-2-4-14-13(3-1)5-6-16-15(14)7-8-18-17(16)9-10-20-19(18)11-12-21-22(20)23-21/h1-12H |
InChI Key |
OYBRPWVHTRCLSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC5=C4C=CC6=C5O6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


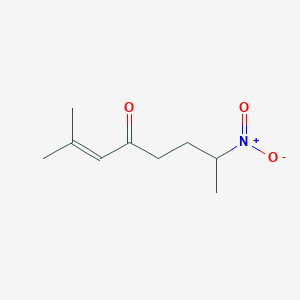

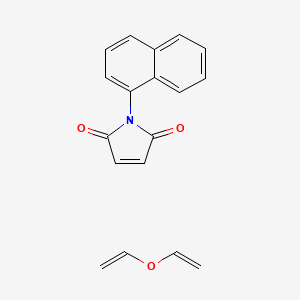
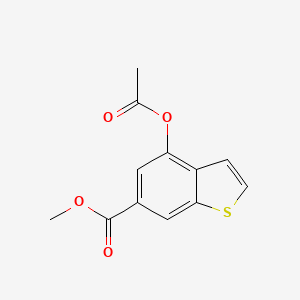
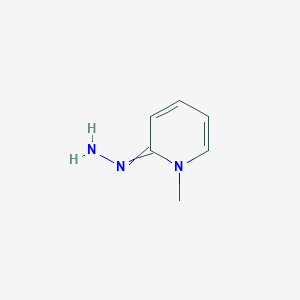

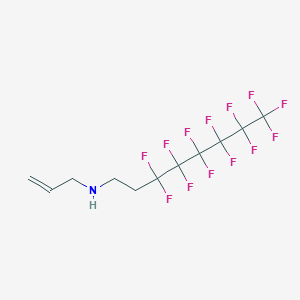


![2-{(E)-[(3-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14689082.png)
![Benzoxazolium, 3-methyl-2-[2-[(3-methyl-5-phenyl-2(3H)-benzoxazolylidene)methyl]-1-butenyl]-5-phenyl-, methyl sulfate](/img/structure/B14689083.png)


